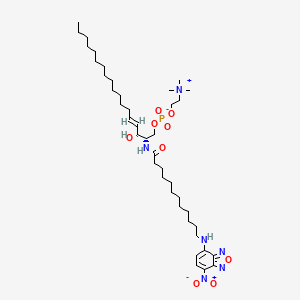
C12 NBD Sphingomyelin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C12 NBD Sphingomyelin is a derivative of sphingomyelin, a type of sphingolipid found in mammalian cell membranes, particularly in the myelin sheath of nerve cells. This compound is tagged with a fluorescent group called C12 nitrobenzoxadiazole, making it useful for studying the metabolism and transport of sphingomyelins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
C12 NBD Sphingomyelin can be synthesized using the reverse hydrolysis reaction of sphingolipid ceramide N-deacylase. This enzyme catalyzes the condensation of free fatty acids to lyso-sphingolipids, producing sphingolipids. The reaction typically occurs in a glycine buffer at pH 10, with overall yields of around 60% .
Industrial Production Methods
The industrial production of this compound involves the use of fluorescently labeled sphingolipids prepared from D-erythro-sphingosine. These preparations ensure that the sphingolipids have the same stereochemical conformation as natural biologically active sphingolipids .
Análisis De Reacciones Químicas
Types of Reactions
C12 NBD Sphingomyelin undergoes hydrolysis by sphingomyelinase to produce C12 NBD ceramide . This hydrolysis reaction is a key step in the metabolism of sphingomyelins.
Common Reagents and Conditions
The hydrolysis reaction typically involves the use of sphingomyelinase, an enzyme that catalyzes the breakdown of sphingomyelin into ceramide and phosphocholine. The reaction conditions often include a neutral pH and the presence of divalent cations such as magnesium .
Major Products
The primary product of the hydrolysis of this compound is C12 NBD ceramide, which retains the fluorescent tag and can be used for further studies on sphingolipid metabolism .
Aplicaciones Científicas De Investigación
C12 NBD Sphingomyelin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid metabolism and trafficking in living cells.
Biology: Facilitates the tracing of lipid endocytosis pathways and the analysis of acid sphingomyelinase expression.
Medicine: Helps in understanding the role of sphingomyelins in diseases such as atherosclerosis and diabetes.
Industry: Utilized in the development of functional foods and pharmaceuticals, particularly in the context of dietary sphingomyelin.
Mecanismo De Acción
C12 NBD Sphingomyelin exerts its effects primarily through its interaction with sphingomyelinase. The enzyme hydrolyzes the compound to produce C12 NBD ceramide, which plays a crucial role in various cellular processes such as apoptosis, cell growth, and signal transduction . The molecular targets include the sphingomyelinase enzyme and the pathways involved in ceramide generation and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
C6 NBD Sphingomyelin: Another fluorescently tagged sphingomyelin derivative, but with a shorter carbon chain.
BODIPY FL Sphingomyelin: Tagged with a different fluorescent group, BODIPY FL, which has different spectroscopic properties compared to C12 NBD.
Uniqueness
C12 NBD Sphingomyelin is unique due to its longer carbon chain and the specific fluorescent tag, C12 nitrobenzoxadiazole. This makes it particularly useful for studying lipid metabolism and transport with higher sensitivity and specificity.
Propiedades
Fórmula molecular |
C41H73N6O9P |
|---|---|
Peso molecular |
825.0 g/mol |
Nombre IUPAC |
[(E,2S,3R)-3-hydroxy-2-[12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C41H73N6O9P/c1-5-6-7-8-9-10-11-12-13-15-18-21-24-27-38(48)36(34-55-57(52,53)54-33-32-47(2,3)4)43-39(49)28-25-22-19-16-14-17-20-23-26-31-42-35-29-30-37(46(50)51)41-40(35)44-56-45-41/h24,27,29-30,36,38,48H,5-23,25-26,28,31-34H2,1-4H3,(H2-,42,43,45,49,52,53)/b27-24+/t36-,38+/m0/s1 |
Clave InChI |
FCQMKLRMKNYONQ-YPGNEAGUSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


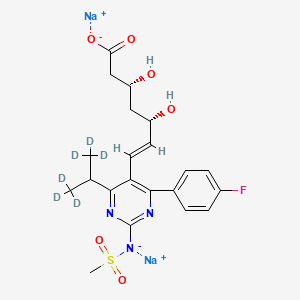



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
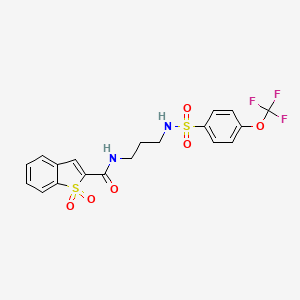
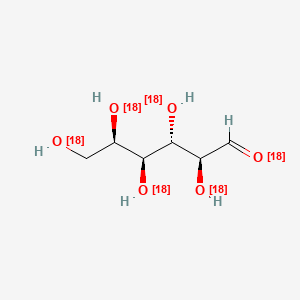
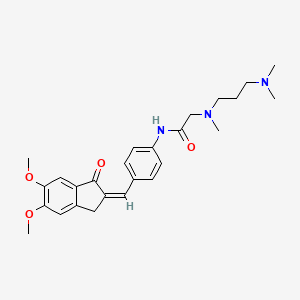
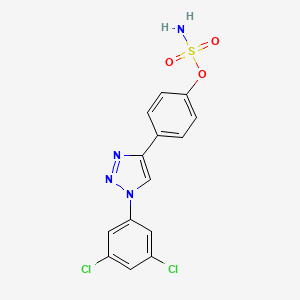

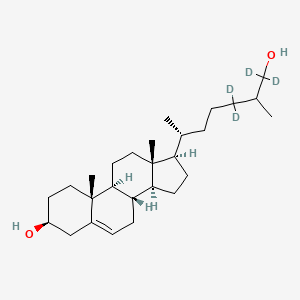
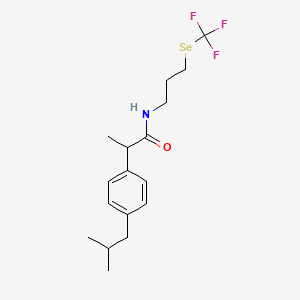
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)

